molecular formula C7H14ClNO2S B1376683 3-(Chloromethyl)-1-methanesulfonylpiperidine CAS No. 1082944-42-0

3-(Chloromethyl)-1-methanesulfonylpiperidine

Cat. No.: B1376683
CAS No.: 1082944-42-0
M. Wt: 211.71 g/mol
InChI Key: JMDTUSVLLOLIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-1-methanesulfonylpiperidine is an organic compound that features a piperidine ring substituted with a chloromethyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-methanesulfonylpiperidine typically involves the chloromethylation of piperidine followed by the introduction of a methanesulfonyl group. One common method involves the reaction of piperidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) to form the chloromethylated intermediate. This intermediate is then treated with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methanesulfonylpiperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloromethyl or methanesulfonyl groups under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of the piperidine ring.

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products include dechlorinated or demethylated derivatives.

Scientific Research Applications

3-(Chloromethyl)-1-methanesulfonylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates targeting neurological disorders.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methanesulfonylpiperidine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. The methanesulfonyl group can enhance the compound’s reactivity and solubility, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-methylpiperidine: Similar structure but lacks the methanesulfonyl group.

    3-(Bromomethyl)-1-methanesulfonylpiperidine: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-Methanesulfonylpiperidine: Lacks the chloromethyl group.

Uniqueness

3-(Chloromethyl)-1-methanesulfonylpiperidine is unique due to the presence of both the chloromethyl and methanesulfonyl groups, which confer distinct reactivity and solubility properties. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.

Properties

IUPAC Name

3-(chloromethyl)-1-methylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDTUSVLLOLIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-1-methanesulfonylpiperidine
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-1-methanesulfonylpiperidine
Reactant of Route 3
3-(Chloromethyl)-1-methanesulfonylpiperidine
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)-1-methanesulfonylpiperidine
Reactant of Route 5
3-(Chloromethyl)-1-methanesulfonylpiperidine
Reactant of Route 6
3-(Chloromethyl)-1-methanesulfonylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.